molecular formula C10H11N3O3S2 B2796134 3-Methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1327198-47-9

3-Methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2796134
CAS RN: 1327198-47-9
M. Wt: 285.34
InChI Key: FBGSPOKHOXNKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One significant application of 3-Methyl-5-(1-(thiophen-2-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole derivatives is in the synthesis of compounds with potential antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, when combined with azetidinones, have been synthesized and evaluated for their antibacterial and antifungal activities. The structure of these compounds was determined through analytical and spectral data, and their efficacy against various bacterial and fungal strains was assessed, demonstrating their potential as antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer and Antituberculosis Agents

Additionally, the synthesis of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives has shown promising results as efficient antimicrobial, antioxidant, antituberculosis, and anticancer agents. The incorporation of 1,3,4-oxadiazole into these compounds has been noted for enhancing their biological activity, with certain derivatives showing remarkable cytotoxic activity against various cancer cell lines and effectiveness against Mycobacterium tuberculosis (Verma, Saundane, & Meti, 2019).

Antileishmanial Activity and Theoretical Studies

Moreover, the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including those with 1,3,4-oxadiazole and thiophene moieties, has been theoretically analyzed and experimentally tested. These studies not only provide insights into the structural and spectroscopic parameters of such compounds but also highlight their potential in treating Leishmania infantum infections, with significant antileishmanial activity observed in vitro (Süleymanoğlu et al., 2017).

Nematocidal Activity

Research has also extended into the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, evaluated for their nematocidal activities. Compounds derived from these syntheses have shown promising results against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

3-methyl-5-(1-thiophen-2-ylsulfonylazetidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S2/c1-7-11-10(16-12-7)8-5-13(6-8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGSPOKHOXNKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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